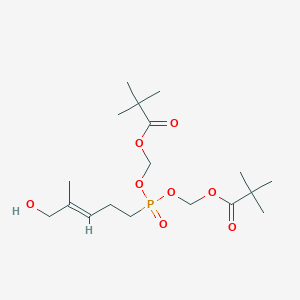
Pom2-C-hmbp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POM2-C-HMBP: is a potent activator of Vγ9Vδ2 T-lymphocytes. It also serves as an HMBPP analog prodrug . These Vγ9Vδ2 T-lymphocytes play a crucial role in immune responses and are involved in recognizing and attacking infected or cancerous cells.
Preparation Methods
The synthetic routes for POM2-C-HMBP are not widely documented, but it is known to be a prodrug of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP). As an analog of HMBPP, it likely involves chemical modifications to enhance its properties. Unfortunately, specific reaction conditions and industrial production methods remain scarce in the literature.
Chemical Reactions Analysis
Reactivity: may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its behavior.
Common Reagents and Conditions: Due to limited information, we can’t pinpoint specific reagents or conditions. Researchers would likely explore various catalysts, solvents, and temperatures.
Major Products: The products formed during reactions with would depend on the specific reaction type. Further research is necessary to identify these products.
Scientific Research Applications
POM2-C-HMBP:
Immunotherapy: Its activation of Vγ9Vδ2 T-lymphocytes could be harnessed for cancer immunotherapy.
Infectious Diseases: Investigating its effects on immune responses against infections.
Drug Development: Researchers might explore its use as a lead compound for novel drugs.
Mechanism of Action
The exact mechanism by which POM2-C-HMBP exerts its effects remains an active area of study. It likely involves interactions with cellular receptors, signaling pathways, and immune responses.
Comparison with Similar Compounds
Unfortunately, there are limited similar compounds to compare with POM2-C-HMBP . Its uniqueness lies in its prodrug nature and activation of Vγ9Vδ2 T-lymphocytes.
Properties
Molecular Formula |
C18H33O8P |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy-[(E)-5-hydroxy-4-methylpent-3-enyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H33O8P/c1-14(11-19)9-8-10-27(22,25-12-23-15(20)17(2,3)4)26-13-24-16(21)18(5,6)7/h9,19H,8,10-13H2,1-7H3/b14-9+ |
InChI Key |
IPOCPVGCROEFJO-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=C\CCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)/CO |
Canonical SMILES |
CC(=CCCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)
![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
![(5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10778918.png)
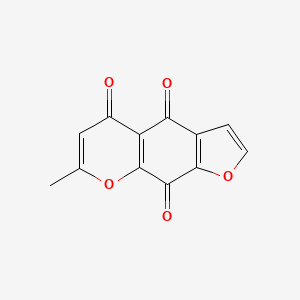
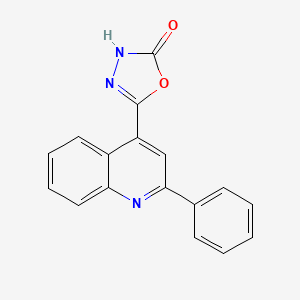
![(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)
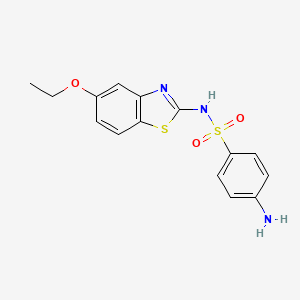
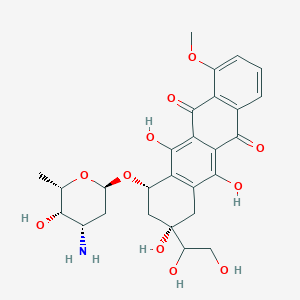

![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)
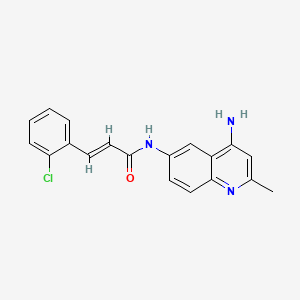
![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
